molecular formula C23H17ClN6O2S3 B2682813 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 393564-54-0

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2682813
CAS No.: 393564-54-0
M. Wt: 541.06
InChI Key: RRPMHUAFGWTBDA-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazole core linked to a 4-(3-chlorophenyl)-4H-1,2,4-triazole moiety via a thioethyl bridge, with a thiophene-2-carboxamide substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions, coupling, and cyclization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O2S3/c24-14-5-3-6-15(11-14)30-19(12-25-21(32)18-9-4-10-33-18)28-29-23(30)34-13-20(31)27-22-26-16-7-1-2-8-17(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPMHUAFGWTBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound that belongs to a class of thiophene carboxamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, particularly Hep3B (human hepatocellular carcinoma).

Key Findings

  • Inhibition of Cancer Cell Proliferation :
    • The compound shows potent antiproliferative activity with an IC50 value of 5.46 µM against Hep3B cells, indicating its strong potential as an anticancer agent .
    • Other derivatives in the same series have also shown promising results with IC50 values ranging from 12.58 µM to lower than 11.6 µg/mL across different studies .
  • Mechanism of Action :
    • The compound interacts with tubulin in a manner similar to known anticancer agents such as Combretastatin A-4 (CA-4) and colchicine. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
    • Molecular docking studies indicate that the thiophene moiety enhances the binding affinity to tubulin, which is crucial for its anticancer activity .
  • Cell Cycle Arrest :
    • Treatment with the compound has been shown to induce cell cycle arrest at the G2/M phase in Hep3B cells, further supporting its role in inhibiting cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Thiophene Ring Enhances aromaticity and binding affinity to tubulin
Benzo[d]thiazole Moiety Contributes to cytotoxicity and selectivity against cancer cells
Chlorophenyl Group Modulates electronic properties and increases potency
Carboxamide Functional Group Essential for biological activity and interaction with target proteins

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Thiophene Carboxamide Derivatives :
    • A study synthesized various thiophene carboxamide derivatives and tested their anticancer properties. Compounds similar to this compound showed significant antiproliferative effects across multiple cancer cell lines .
  • Molecular Dynamics Simulations :
    • Molecular dynamics simulations revealed that the compound maintains stability within the tubulin-colchicine-binding pocket over extended periods (100 ns), suggesting a robust interaction profile that supports its therapeutic potential .
  • Comparative Analysis with Other Compounds :
    • The activity of this compound was compared with other known anticancer agents, showing comparable or superior efficacy against Hep3B cells, highlighting its potential as a lead compound for further development .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity due to the synergistic effects of the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further pharmacological evaluation in antimicrobial therapies .

Anticancer Activity

Research has demonstrated that compounds containing thiazole and triazole rings can exhibit potent anticancer effects. For instance, derivatives similar to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG2). The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence anticancer potency .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological evaluations, this compound has potential applications in:

  • Antimicrobial drug development : Targeting bacterial and fungal infections.
  • Cancer therapeutics : As a lead compound or scaffold for designing more potent anticancer agents.
  • Enzyme inhibition studies : Investigating its role as an inhibitor for various enzymes implicated in disease processes.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in preclinical settings:

StudyCompound TestedBiological ActivityCell Line/Target
Evren et al. (2019)N-(5-methyl-thiazole derivatives)Strong selectivity against cancer cellsNIH/3T3 mouse embryoblast & A549 human lung adenocarcinoma
Recent evaluationsThiazole-bearing heterocyclesAntiproliferative activityMCF-7, HepG2, HCT116
SAR analysisVarious thiazole derivativesEnhanced anticancer propertiesMultiple cancer cell lines

These findings underscore the importance of further exploring this compound as a promising candidate in drug discovery efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency: Benzothiazole-containing compounds (e.g., 4m in ) exhibit moderate yields (37–70%), suggesting that the target compound’s synthesis may face similar challenges, such as steric hindrance from the 3-chlorophenyl group or instability of intermediates . In contrast, 2-thioxoacetamide derivatives (e.g., Compound 9) achieve higher yields (90%) due to optimized cyclization conditions and stable thiazolidinone intermediates .

The thiophene-2-carboxamide moiety, as seen in nitrothiophene derivatives (), contributes to π-π stacking interactions in biological targets, which could enhance binding affinity .

Biological Relevance :

  • Benzothiazole derivatives (e.g., 4g, 4m) demonstrate antimicrobial and antitumor activities, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerase II .
  • Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, with purity >99% in some cases, highlighting the importance of substituent positioning for selectivity .

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